molecular formula C15H27O4P B232033 Farnesyl monophosphate CAS No. 15416-91-8

Farnesyl monophosphate

Cat. No.: B232033
CAS No.: 15416-91-8
M. Wt: 302.35 g/mol
InChI Key: ALEWCKXBHSDCCT-FBXUGWQNSA-N
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Description

Farnesyl monophosphate is an organophosphate compound that plays a crucial role in the biosynthesis of isoprenoids. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is involved in various biological processes, including the synthesis of cholesterol, ubiquinone, and other essential biomolecules .

Mechanism of Action

Phosphonates and bisphosphonates have proven their pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates. The blockbuster class of drugs nitrogen-containing bisphosphonates represent one of the best-known examples. Widely used to treat bone-resorption disorders, these drugs work by inhibiting the enzyme farnesyl pyrophosphate synthase .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

Farnesyltransferase inhibitors exhibit encouraging signs of clinical activity in patients with advanced hematologic malignancies. New settings in which single-agent FTI therapy should ideally be investigated include previously untreated disease and minimal residual disease . The biomedical importance of the FOH and GGOH salvage pathway, stressing its biomedical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesyl monophosphate can be synthesized through the phosphorylation of farnesol. This reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as farnesyl pyrophosphate synthase can catalyze the conversion of farnesol to this compound. This enzymatic method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Farnesyl monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Geranylgeranyl monophosphate
  • Farnesyl diphosphate
  • Geranylgeranyl diphosphate

Comparison: Farnesyl monophosphate is unique due to its specific role in the farnesylation of proteins, a process not shared by all similar compounds. While geranylgeranyl monophosphate and farnesyl diphosphate are also involved in isoprenoid biosynthesis, they have distinct roles and specificities. This compound is particularly important in the context of protein modification, whereas geranylgeranyl monophosphate is more involved in the synthesis of longer-chain isoprenoids .

Properties

IUPAC Name

[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWCKXBHSDCCT-FBXUGWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15416-91-8
Record name Farnesyl monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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